2-Thiouracil

Beschreibung

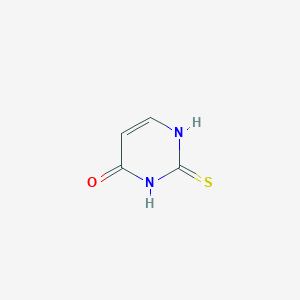

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021347 | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |

CAS No. |

141-90-2 | |

| Record name | Thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-Thiouracil as an Antithyroid Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiouracil, a thiourea-based compound, serves as a foundational molecule in the class of antithyroid agents known as thionamides. Its primary mechanism of action is the inhibition of thyroid hormone synthesis, a critical process in the management of hyperthyroidism. This technical guide delineates the core molecular mechanisms through which this compound and its derivatives exert their therapeutic effects. The principal target of these agents is Thyroid Peroxidase (TPO), the key enzyme responsible for the biosynthesis of thyroid hormones. By inhibiting TPO, this compound effectively blocks the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). This document provides a comprehensive overview of the biochemical pathways, quantitative data on enzyme inhibition, detailed experimental protocols for assessing antithyroid activity, and visual representations of the involved processes to support further research and development in this area.

Introduction

The thyroid gland produces two essential hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism, growth, and development.[1] The overproduction of these hormones, a condition known as hyperthyroidism, necessitates therapeutic intervention. This compound and its derivatives, such as 6-propyl-2-thiouracil (PTU), are antithyroid drugs that have been historically significant in the management of this condition.[2] Their primary therapeutic effect is achieved by targeting the synthesis of thyroid hormones within the thyroid gland.[3] This guide provides a detailed examination of the mechanism of action of this compound, with a focus on its interaction with Thyroid Peroxidase (TPO).

Core Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid follicles and is critically dependent on the enzyme Thyroid Peroxidase (TPO).[4] TPO catalyzes two key reactions: the oxidation of iodide and its subsequent incorporation onto tyrosine residues of the thyroglobulin protein (iodination or organification), and the coupling of two iodotyrosine molecules to form T3 and T4.[4][5]

This compound and other thionamides act as inhibitors of TPO.[2][6] The proposed mechanisms of inhibition are twofold:

-

Irreversible Inactivation of TPO: Some thionamides, like methimazole (MMI), can irreversibly inactivate TPO by directly interacting with the enzyme.[7]

-

Competitive Inhibition and Substrate Diversion: this compound and its derivatives can also act as alternative substrates for the TPO-catalyzed reaction. In this process, the drug is oxidized, which in turn diverts the oxidized iodine intermediate away from its reaction with thyroglobulin, thus preventing iodination.[7] The inhibition of TPO by PTU, a derivative of this compound, has been shown to be reversible.[7]

The inhibition of TPO leads to a reduction in the synthesis of new thyroid hormones. This effect is not immediate in clinical practice, as the thyroid gland stores a significant amount of pre-formed hormones in the colloid, which are gradually released.

Inhibition of Iodination

The first critical step catalyzed by TPO is the iodination of tyrosine residues on the thyroglobulin scaffold. This compound potently inhibits this process.[6] By acting as a substrate for TPO, the drug effectively competes with tyrosine residues for oxidized iodine, thereby reducing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).

Inhibition of the Coupling Reaction

Following iodination, TPO catalyzes the coupling of iodotyrosine residues to form T3 and T4. Thiouracil derivatives have been shown to have a specific inhibitory effect on this coupling reaction, independent of their effect on iodination.[8] This suggests that these drugs interfere with the enzymatic mechanism that joins two DIT molecules to form T4 or one MIT and one DIT molecule to form T3.

Quantitative Data on TPO Inhibition

While this compound is the parent compound, much of the detailed quantitative research on TPO inhibition has been conducted on its more potent derivative, 6-propyl-2-thiouracil (PTU), and another thionamide, methimazole (MMI). This data provides a valuable reference for understanding the inhibitory potential of the thiouracil class of compounds.

| Compound | IC50 (µM) | Assay Method | Enzyme Source | Reference |

| 6-propyl-2-thiouracil (PTU) | 1.2 | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [9] |

| 6-propyl-2-thiouracil (PTU) | 2.0 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [10][11] |

| Methimazole (MMI) | 0.11 | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [9] |

| Methimazole (MMI) | 0.8 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [10][11] |

| 5-methyl-2-thiouracil | More potent than PTU | Deiodinase Inhibition Assay | Rat Liver Homogenates | [12] |

Note: IC50 is the concentration of an inhibitor that causes a 50% reduction in the activity of an enzyme.

A comparative study on the antithyroidal effects of this compound and its nucleoside derivative, 2-thiouridine, in intact rats demonstrated that this compound is a significantly more potent inhibitor of iodide uptake and organification.[2] In vitro studies with partially purified porcine thyroid peroxidase showed that 2-thiouridine was less than 1% as active as this compound as a TPO inhibitor, while 2-thio-UMP was about 5% as active.[2] This suggests that the parent this compound molecule is the primary active agent.

Signaling Pathways and Experimental Workflows

Thyroid Hormone Synthesis and Inhibition Pathway

The following diagram illustrates the key steps in thyroid hormone synthesis and highlights the points of inhibition by this compound.

Caption: Thyroid hormone synthesis pathway and the inhibitory action of this compound on Thyroid Peroxidase (TPO).

Experimental Workflow for TPO Inhibition Assay

The following diagram outlines a general workflow for an in vitro assay to determine the inhibitory potential of a compound like this compound on TPO activity.

Caption: General experimental workflow for an in vitro Thyroid Peroxidase (TPO) inhibition assay.

Experimental Protocols

Guaiacol-Based TPO Inhibition Assay

This colorimetric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide, which results in the formation of a colored product (tetraguaiacol) that can be measured spectrophotometrically.

Materials:

-

TPO enzyme source (e.g., porcine thyroid microsomes)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Guaiacol solution

-

Hydrogen peroxide (H₂O₂) solution

-

This compound stock solution and serial dilutions

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

TPO enzyme preparation

-

Varying concentrations of this compound or control vehicle.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

To initiate the reaction, add the guaiacol solution followed by the H₂O₂ solution.

-

Immediately measure the change in absorbance at 470 nm over time.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[13]

Amplex® UltraRed (AUR)-Based TPO Inhibition Assay

This is a highly sensitive, fluorescence-based assay suitable for high-throughput screening. TPO catalyzes the oxidation of the Amplex® UltraRed reagent in the presence of H₂O₂ to produce the fluorescent product, resorufin.

Materials:

-

TPO enzyme source (e.g., rat thyroid microsomes or recombinant human TPO)

-

Potassium phosphate buffer (e.g., 200 mM, pH 7.4)

-

Amplex® UltraRed reagent

-

Hydrogen peroxide (H₂O₂) solution

-

This compound stock solution and serial dilutions

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

In a black 96-well microplate, add the test compound dilutions. Include positive (e.g., PTU) and vehicle controls.

-

Add the TPO working solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Prepare a reaction mixture containing Amplex® UltraRed and H₂O₂ in the phosphate buffer.

-

Add the reaction mixture to each well to start the reaction.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~568 nm excitation, ~581 nm emission).

-

Subtract the background fluorescence (from no-enzyme control wells).

-

Normalize the data to the vehicle control (representing 100% TPO activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[9]

Conclusion

This compound serves as a classic example of an antithyroid agent, exerting its therapeutic effect through the targeted inhibition of Thyroid Peroxidase. This inhibition disrupts the critical steps of iodination and coupling in the thyroid hormone synthesis pathway, leading to a reduction in the production of T4 and T3. While more potent derivatives have been developed, the study of this compound's mechanism of action provides fundamental insights for researchers and drug development professionals in the field of endocrinology and pharmacology. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of novel antithyroid therapies.

References

- 1. ebm-journal.org [ebm-journal.org]

- 2. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new class of propylthiouracil analogs: comparison of 5'-deiodinase inhibition and antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Graves’ hyperthyroidism treated with potassium iodide: early response and after 2 years of follow-up - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. etj.bioscientifica.com [etj.bioscientifica.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

2-Thiouracil: A Comprehensive Technical Guide on Tautomeric Forms and Structural Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiouracil, a sulfur-substituted analog of the nucleobase uracil, is a molecule of significant interest in medicinal chemistry and molecular biology. Its biological activity, particularly as an antithyroid agent, is intrinsically linked to its structural properties and the dynamic equilibrium between its tautomeric forms.[1] This technical guide provides an in-depth analysis of the tautomerism and structural characteristics of this compound, supported by quantitative data from computational and experimental studies. Detailed methodologies for key experimental techniques are outlined, and logical relationships are visualized to offer a comprehensive resource for researchers in the field.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, arising from the migration of protons between the nitrogen, oxygen, and sulfur atoms of the pyrimidine ring. The principal tautomers include the lactam-thione, lactim-thione, lactam-thiol, and lactim-thiol forms. The relative stability of these tautomers is highly dependent on the surrounding environment, such as the physical state (gas, solution, or solid) and the polarity of the solvent.

Theoretical and experimental studies have consistently shown that the oxo-thione (lactam-thione) form is the most stable tautomer in both the gas phase and in solution.[2] However, other tautomeric forms can also be present in equilibrium, and their populations can be influenced by environmental factors. Computational studies using Density Functional Theory (DFT) have been instrumental in determining the relative energies of these tautomers.[3][4]

Relative Stability of Tautomers

The relative energies of the different tautomers of this compound have been calculated using various computational methods. The data presented below is a summary from DFT calculations, providing insights into the energetic landscape of this compound tautomerism.

| Tautomer Name | Structure | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

|---|---|---|---|

| Diketothione (T1) | 2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 0.00 | 0.00 |

| Enol-thione (T2) | 4-hydroxy-2-thioxo-1,2-dihydropyrimidin-1-ium | 11.5 | 9.8 |

| Enol-thione (T3) | 4-hydroxy-2-thioxo-2,3-dihydropyrimidin-3-ium | 12.1 | 10.2 |

| Thiol-keto (T4) | 2-mercapto-4-oxo-1,4-dihydropyrimidin-1-ium | 20.5 | 18.7 |

| Thiol-keto (T5) | 2-mercapto-4-oxo-3,4-dihydropyrimidin-3-ium | 21.1 | 19.3 |

dot

References

Biochemical and Pharmacological Profile of 2-Thiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouracil is a pyrimidine analogue, structurally similar to the nucleic acid base uracil, with the oxygen atom at the second position replaced by a sulfur atom.[1] Historically, it was a prominent member of the thiourea class of drugs used for the management of hyperthyroidism, particularly Graves' disease.[2] While its clinical use has been largely superseded by more potent and safer derivatives like propylthiouracil and methimazole, this compound remains a valuable compound for biochemical research and as a lead structure in drug discovery.[3] This technical guide provides an in-depth overview of the biochemical and pharmacological profile of this compound, including its mechanisms of action, quantitative data, and detailed experimental protocols.

Physicochemical Properties

This compound is a white or pale cream-colored crystalline powder with a bitter taste.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C4H4N2OS | [5] |

| Molar Mass | 128.15 g/mol | [5] |

| Melting Point | >300 °C (decomposes) | [6] |

| CAS Number | 141-90-2 | [5] |

| Solubility | Sparingly soluble in water; soluble in alkaline solutions | [4] |

| pKa | 7.75 | [7] |

Pharmacodynamics and Mechanism of Action

The primary pharmacological effect of this compound is the inhibition of thyroid hormone synthesis. It also exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS).

Inhibition of Thyroid Hormone Synthesis

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), occurs in the thyroid gland and is catalyzed by the enzyme thyroid peroxidase (TPO). This compound exerts its antithyroid effect by inhibiting TPO, thereby disrupting several key steps in thyroid hormone production.[2][8]

The key steps in thyroid hormone synthesis and the points of inhibition by this compound are illustrated in the following pathway diagram.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound has been identified as a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[5] It acts as a competitive inhibitor with respect to the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4).[9]

The activation of nNOS and its inhibition by this compound is depicted in the following diagram.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activity of this compound.

| Target | Parameter | Value | Species | Reference |

| Neuronal Nitric Oxide Synthase (nNOS) | Ki | 20 µM | Rat | [5] |

No specific IC50 or Ki value for the inhibition of thyroid peroxidase by this compound was found in the searched literature. Much of the quantitative research has focused on its more clinically relevant derivative, propylthiouracil.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited due to its replacement by newer drugs. The available information, primarily from older studies, is summarized below.

| Parameter | Description | Finding | Species | Reference |

| Absorption | Rapidly absorbed from the gastrointestinal tract. | Greater than 50% absorption. | Human | [10][11] |

| Distribution | Distributed throughout the body. | Concentrates in the thyroid gland. | Human | [10][11] |

| Metabolism | Metabolized in the liver. | Proposed pathway involves conversion to uracil, then to β-ureidopropionic acid, β-alanine, ammonia, and carbon dioxide. | Rat | [4] |

| Excretion | Primarily excreted in the urine. | Approximately one-third of the ingested dose is excreted in the urine. | Human | [10][11] |

A proposed metabolic pathway for this compound is illustrated below.

Therapeutic Uses and Adverse Effects

Historical Therapeutic Uses

This compound was historically used in the treatment of:

-

Hyperthyroidism: Primarily for Graves' disease, to reduce the excessive production of thyroid hormones.[2]

-

Angina Pectoris and Congestive Heart Failure: Its use for these conditions has been largely discontinued.[3]

Adverse Effects

The use of this compound is associated with several significant adverse effects, which led to its decline in clinical practice.

| Adverse Effect | Description | Incidence/Severity | Reference |

| Agranulocytosis | A severe and dangerous reduction in white blood cells. | A significant risk, leading to the preference for newer antithyroid drugs. | [3] |

| Hepatotoxicity | Liver damage. | Can be severe. | [4] |

| Carcinogenicity | Potential to cause cancer. | Classified as a possible human carcinogen (Group 2B) by IARC. | [4] |

| Other | Fever, skin rashes, and arteritis. | Noted as common toxic side reactions. | [4] |

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like this compound on TPO.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for thyroid peroxidase.

Materials:

-

Purified thyroid peroxidase (porcine or recombinant human)

-

Guaiacol (substrate)

-

Hydrogen peroxide (H2O2)

-

This compound

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations.

-

Prepare working solutions of guaiacol and H2O2 in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

This compound solution at various concentrations (or vehicle control)

-

TPO enzyme solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

-

Initiation of Reaction:

-

Add the guaiacol solution to each well.

-

Initiate the reaction by adding the H2O2 solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the change in absorbance at 470 nm over time using a microplate reader. The formation of tetraguaiacol results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of this compound.

-

Plot the percentage of TPO inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

The workflow for this assay is outlined in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Thiouracil: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ≥99%, synthetic, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. goldbio.com [goldbio.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. THIOURACIL. ITS ABSORPTION, DISTRIBUTION, AND EXCRETION - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Thiouracil and Its Analogs in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of 2-thiouracil and its diverse derivatives. Historically recognized for its antithyroid properties, the this compound scaffold has emerged as a versatile pharmacophore, yielding derivatives with potent anticancer, antiviral, and anti-inflammatory activities. This document elucidates the multifaceted mechanisms of action of these compounds, presents key quantitative data, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development, facilitating the advancement of this compound-based therapeutics.

Introduction

This compound, a sulfur-containing analog of the pyrimidine nucleobase uracil, has long been a subject of medicinal chemistry research. Its initial clinical application as an antithyroid agent laid the groundwork for decades of investigation into its biological activities.[1] The core this compound structure has proven to be a privileged scaffold, amenable to a wide range of chemical modifications that give rise to a rich diversity of pharmacological effects. This guide delves into the key therapeutic areas where this compound derivatives have shown significant promise, with a focus on their mechanisms of action and the experimental methodologies used to characterize them.

Therapeutic Applications and Mechanisms of Action

The biological activities of this compound derivatives are broad, encompassing antithyroid, anticancer, antiviral, and anti-inflammatory effects. The versatility of the this compound core allows for the synthesis of a multitude of analogs with tailored biological profiles.

Antithyroid Activity

The primary and most well-established biological function of this compound and its derivatives, such as propylthiouracil (PTU), is the inhibition of thyroid hormone synthesis.[1] This is achieved through the direct inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[2]

Mechanism of Action:

This compound derivatives act as competitive inhibitors of TPO, preventing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[2] This leads to a reduction in the circulating levels of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.

Signaling Pathway of Thyroid Hormone Synthesis Inhibition

Caption: Inhibition of Thyroid Peroxidase (TPO) by this compound Derivatives.

Anticancer Activity

A significant body of research has highlighted the potential of this compound derivatives as anticancer agents.[3][4] These compounds exert their cytotoxic effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key enzymes involved in cancer cell proliferation.

Mechanism of Action:

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain this compound-5-sulfonamide derivatives have been identified as potent inhibitors of CDK2A.[2][4] Inhibition of CDK2A disrupts the cell cycle progression, leading to arrest at the G1/S phase and subsequent apoptosis.[2][4]

-

Protein Tyrosine Kinase (PTK) Inhibition: Some novel this compound sulfonamide derivatives have demonstrated inhibitory activity against c-kit protein tyrosine kinase (PTK), a key player in various malignancies.[3]

-

Induction of Apoptosis: Flow cytometry studies have shown that potent this compound derivatives can induce apoptosis in various cancer cell lines.[2][4]

Signaling Pathway of CDK2A Inhibition and Cell Cycle Arrest

References

The Stabilizing Effect of 2-Thiouracil Substitution on Nucleic Acid Hybridization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of uracil with 2-thiouracil (s²U) in nucleic acids has profound implications for their structural stability and hybridization thermodynamics. This technical guide provides an in-depth analysis of the role of this compound in enhancing the thermal stability and specificity of RNA and DNA duplexes. By examining quantitative thermodynamic data and detailing the experimental protocols used for their determination, this document serves as a comprehensive resource for researchers in nucleic acid chemistry, molecular biology, and therapeutic development. The underlying principles of this stabilizing effect are further elucidated through schematic diagrams, offering a clear visual representation of the molecular interactions and experimental workflows.

Introduction

Nucleic acid hybridization is a fundamental process in molecular biology, underpinning everything from genetic replication and transcription to the development of novel diagnostics and therapeutics. The stability of the nucleic acid duplex, largely governed by hydrogen bonding and base stacking interactions, is a critical parameter in these applications. Chemical modifications to the nucleobases offer a powerful tool to modulate these properties. One such modification, the substitution of the oxygen atom at the C2 position of uracil with a sulfur atom to form this compound, has been shown to significantly enhance the thermodynamic stability of nucleic acid duplexes.[1][2]

This guide explores the structural and thermodynamic consequences of this compound substitution, providing a detailed overview of its impact on hybridization. We will delve into the quantitative data that substantiates these claims and provide detailed protocols for the key experimental techniques used to measure these effects.

The Structural and Thermodynamic Impact of this compound

The introduction of a sulfur atom in the 2-position of the pyrimidine ring induces several key changes that collectively contribute to the increased stability of nucleic acid duplexes.

Structural Preorganization: The primary mechanism behind the stabilizing effect of this compound is believed to be the preorganization of the single-stranded nucleic acid.[3][4] The larger van der Waals radius of the sulfur atom compared to oxygen, along with its greater polarizability, influences the sugar pucker conformation, favoring a C3'-endo conformation in the ribose sugar of the nucleotide. This conformation is characteristic of A-form helices, which are the standard conformation for RNA duplexes. By pre-organizing the single strand into a conformation that is more amenable to duplex formation, the entropic penalty of hybridization is reduced, leading to a more favorable free energy of binding.[3]

Enhanced Base Stacking: The increased polarizability of the sulfur atom in this compound also contributes to stronger base stacking interactions with adjacent bases in the helix. These stacking interactions are a major stabilizing force in the nucleic acid duplex.

Altered Hydrogen Bonding: While the Watson-Crick face of the base remains available for pairing with adenine, the electronic properties of the thiocarbonyl group can influence the hydrogen bonding strength. More significantly, this compound has been shown to destabilize U-G wobble pairs, thereby increasing the specificity of hybridization.[2][4]

The following diagram illustrates the structural difference between Uracil and this compound.

Quantitative Analysis of Hybridization Thermodynamics

The stabilizing effect of this compound has been quantified using various biophysical techniques, including Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC), and UV thermal denaturation. These methods provide key thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), and the melting temperature (Tm).

Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC) and Thermal Denaturation

The following table summarizes the thermodynamic parameters for the formation of RNA duplexes with and without this compound substitution, as determined by ITC.[3]

| Duplex | Base Pair | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| U:A | U-A | -10.0 | -47.7 | -37.7 |

| s²U:A | s²U-A | -10.5 | -45.5 | -35.0 |

Data from "Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization"[3]

The data clearly shows a more favorable Gibbs free energy (more negative ΔG) for the duplex containing this compound, indicating a more stable duplex. This increased stability is primarily driven by a less unfavorable entropic contribution (smaller negative TΔS), which is consistent with the preorganization hypothesis.[3]

Thermodynamic Parameters from Differential Scanning Calorimetry (DSC)

DSC provides a direct measure of the heat capacity change during the thermal denaturation of a duplex. The following tables present the thermodynamic parameters for the dissociation of RNA and DNA duplexes containing uracil, this compound, and a desulfured product, 4-pyrimidinone riboside (H2U).[1]

Table 2: Thermodynamic Parameters of RNA Duplex Dissociation (DSC)

| Duplex | Base Pair | Tm (°C) | ΔH (kcal/mol) | ΔS (kcal/mol·K) | ΔG₂₅ (°C) (kcal/mol) |

| U-A | U-A | 59.8 | 85.1 | 0.256 | -8.7 |

| S-A | s²U-A | 63.8 | 93.3 | 0.277 | -10.1 |

| H-A | H2U-A | 52.6 | 73.2 | 0.225 | -6.1 |

Data from "this compound deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes"[1]

Table 3: Thermodynamic Parameters of DNA Duplex Dissociation (DSC)

| Duplex | Base Pair | Tm (°C) | ΔH (kcal/mol) | ΔS (kcal/mol·K) | ΔG₂₅ (°C) (kcal/mol) |

| dU-dA | dU-dA | 54.1 | 75.9 | 0.232 | -6.8 |

| S2dU-dA | s²dU-dA | 55.2 | 78.4 | 0.239 | -7.2 |

| H2dU-dA | H2dU-dA | 45.3 | 62.1 | 0.195 | -4.0 |

Data from "this compound deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes"[1]

The DSC data corroborates the stabilizing effect of this compound in both RNA and DNA duplexes, as evidenced by the higher melting temperatures (Tm) and more favorable Gibbs free energies (ΔG) compared to their unmodified counterparts.

Experimental Protocols

Accurate determination of the thermodynamic parameters of nucleic acid hybridization requires meticulous experimental execution. The following sections provide detailed protocols for the key techniques discussed.

UV Thermal Denaturation

UV thermal denaturation is a widely used method to determine the melting temperature (Tm) of a nucleic acid duplex. The process involves monitoring the absorbance of a nucleic acid solution at 260 nm as the temperature is gradually increased. The increase in absorbance (hyperchromicity) upon denaturation is used to generate a melting curve, from which the Tm can be determined.

Protocol:

-

Sample Preparation:

-

Dissolve the purified single-stranded oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Determine the concentration of each single strand by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) where the strands are fully denatured.

-

Mix equimolar amounts of the complementary strands to achieve the desired final duplex concentration (typically in the micromolar range).

-

Anneal the duplex by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

-

Data Acquisition:

-

Use a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Place the annealed duplex solution in a quartz cuvette.

-

Set the spectrophotometer to monitor the absorbance at 260 nm.

-

Increase the temperature from a starting point well below the expected Tm (e.g., 20°C) to a point well above it (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

-

Record the absorbance at regular temperature intervals.

-

-

Data Analysis:

-

Plot the absorbance as a function of temperature to obtain the melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured. This is determined by finding the temperature at the midpoint of the transition in the melting curve, often by taking the first derivative of the curve.

-

The following diagram illustrates the experimental workflow for UV Thermal Denaturation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Protocol:

-

Sample Preparation:

-

Prepare the two binding partners (e.g., complementary RNA strands) in identical, thoroughly degassed buffer. Buffer mismatch is a common source of error.

-

The concentration of the macromolecule in the sample cell is typically in the range of 10-20 µM, while the ligand in the syringe is about 10-fold more concentrated.

-

Accurately determine the concentrations of both components.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe.

-

Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.

-

Equilibrate the instrument to the desired experimental temperature.

-

-

Titration:

-

Perform a series of small, precise injections of the ligand from the syringe into the sample cell.

-

After each injection, the heat change associated with binding is measured by the instrument.

-

Continue the injections until the binding sites on the macromolecule are saturated.

-

-

Data Analysis:

-

The raw data consists of a series of heat spikes corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model to extract the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

The following diagram illustrates the experimental workflow for Isothermal Titration Calorimetry.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful technique for studying the thermodynamics of thermally induced transitions.

Protocol:

-

Sample Preparation:

-

Prepare annealed duplex samples in a suitable buffer (e.g., 10 mM phosphate buffer with 50 mM NaCl) at a known concentration (e.g., 20 µM).

-

Degas the sample and the reference buffer for approximately 10 minutes at a temperature below the melting transition.

-

-

Instrument Setup:

-

Load the sample into the sample cell and the reference buffer into the reference cell of the microcalorimeter.

-

Apply external pressure to the cells to prevent boiling at higher temperatures.

-

Equilibrate the system at the starting temperature for a defined period.

-

-

Data Acquisition:

-

Scan the temperature from a low to a high value (e.g., 10°C to 95°C) at a constant heating rate (e.g., 40°C/h).

-

The instrument records the differential heat flow between the sample and reference cells as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram shows a peak corresponding to the melting transition.

-

The temperature at the peak maximum is the melting temperature (Tm).

-

The area under the peak is the enthalpy of the transition (ΔH).

-

From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

-

Applications in Drug Development and Research

The ability of this compound to enhance the stability and specificity of nucleic acid hybridization has significant implications for various applications:

-

Antisense Oligonucleotides (ASOs): The increased stability of ASOs containing this compound can lead to improved binding affinity for their target mRNA, potentially enhancing their therapeutic efficacy. The increased specificity can also reduce off-target effects.

-

siRNA Therapeutics: The thermal stability of siRNA duplexes is crucial for their biological activity. Incorporating this compound can enhance this stability, leading to more potent gene silencing.

-

Diagnostic Probes: The enhanced binding and specificity of this compound-modified probes can improve the sensitivity and reliability of nucleic acid-based diagnostic assays, such as PCR and fluorescence in situ hybridization (FISH).

-

Fundamental Research: The study of this compound-modified nucleic acids provides valuable insights into the fundamental principles of nucleic acid structure, stability, and recognition.

Conclusion

The substitution of uracil with this compound represents a powerful strategy for modulating the properties of nucleic acids. The resulting increase in duplex stability, driven primarily by entropic factors related to preorganization, offers significant advantages for a wide range of applications in research and drug development. A thorough understanding of the thermodynamic principles and the application of precise experimental techniques, as detailed in this guide, are essential for harnessing the full potential of this valuable chemical modification.

References

- 1. This compound deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

2-Thiouracil: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Thiouracil, a pyrimidine derivative, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds.[1][2][3][4] Structurally similar to the RNA component uracil, with a sulfur atom replacing the oxygen at the C-2 position, this compound possesses unique biochemical properties that make it and its derivatives valuable in medicinal chemistry.[3][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including antithyroid, anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[6][7][8][9] The reactivity of the this compound nucleus, enhanced by the electron-releasing effects of its hydroxyl and thiol groups in tautomeric forms, makes it amenable to various chemical transformations, particularly for the construction of fused heterocyclic systems.[10] This guide explores the utility of this compound as a precursor, detailing synthetic methodologies, experimental protocols, and the biological significance of the resulting heterocyclic scaffolds.

Core Reactivity and Synthetic Potential

The pyrimidine ring in this compound is inherently electron-deficient due to the two nitrogen atoms. However, the presence of the thioamide group and the C4-hydroxyl group (in its enol tautomer) activates the ring for various synthetic transformations.[10] This dual reactivity allows it to react with both electrophiles and nucleophiles, making it a versatile starting material for constructing fused ring systems. Key reaction pathways include condensations, cycloadditions, and multicomponent reactions to yield pharmacologically significant scaffolds like thiazolo[3,2-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines.

Caption: Logical flow from this compound to diverse bioactive heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are a prominent class of fused heterocycles synthesized from this compound derivatives. These compounds are known for their potential antimicrobial, anti-inflammatory, and analgesic activities.[8] The synthesis typically involves a two-step process: first, the formation of a dihydropyrimidine-2-thione via a Biginelli-type reaction, followed by cyclocondensation with an α-haloketone or a similar bifunctional electrophile.[11]

Caption: General experimental workflow for heterocyclic synthesis.

Experimental Protocol: Synthesis of Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

-

Step 1: Synthesis of Pyrimidine-2-thione Intermediate. A mixture of a β-ketoester (e.g., ethyl acetoacetate), an aromatic aldehyde (e.g., benzaldehyde), and thiourea are refluxed in ethanol in the presence of a catalytic amount of hydrochloric acid to yield the corresponding dihydropyrimidine-2(1H)-thione.[12]

-

Step 2: Cyclodehydration. The synthesized pyrimidine-2-thione derivative (1 equivalent) is reacted with an α-halo carbonyl compound such as 2-phenacyl bromide (1 equivalent).

-

Cyclization. The resulting intermediate, a 2-phenacylthio-dihydropyrimidine hydrobromide, is heated with freshly prepared polyphosphoric acid (PPA) at approximately 110 °C for 2 hours.[8]

-

Work-up. The reaction mixture is cooled and then carefully neutralized with an ammonium hydroxide solution.

-

Isolation. The precipitated solid is filtered, washed with water, and dried.

-

Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure thiazolo[3,2-a]pyrimidine derivative.[8]

| Product Class | Precursors | Reagents/Conditions | Yield (%) | Reference |

| Thiazolo[3,2-a]pyrimidines | Dihydropyrimidine-2-thiones, Monochloroacetic acid, Aromatic aldehydes | NaOAc, Acetic anhydride, Reflux | 55-80 | [12] |

| Thiazolo[3,2-a]pyrimidines | 2-Phenacylthio-dihydropyrimidine hydrobromides | Polyphosphoric acid, 110 °C | Not specified | [8] |

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are isosteres of purines and are of significant interest in drug discovery, particularly as anticancer agents that can inhibit various kinases.[13][14][15] The synthesis often starts from a 5-aminopyrazole-4-carbonitrile, which can be cyclized with thiourea or its derivatives to form the pyrimidine ring fused to the pyrazole core.

Caption: Synthetic pathway for Pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: General Synthesis of Pyrazolo[3,4-d]pyrimidines

-

Preparation of Starting Material. 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile is used as the key precursor.[16][17]

-

Ring Closure. The aminopyrazole carbonitrile (1 equivalent) is heated with an excess of formamide or reacted with thiourea in a suitable solvent to construct the pyrimidine ring.

-

Modification at C4. The resulting pyrazolo[3,4-d]pyrimidine can be converted into a 4-chloro derivative using phosphoryl chloride.

-

Nucleophilic Substitution. The 4-chloro intermediate is then reacted with various nucleophiles (e.g., hydrazines, amines) to introduce diverse functional groups at this position, leading to a library of target compounds.[14]

-

Purification. Products are typically purified using column chromatography or recrystallization.

| Precursor | Reagents | Product | Yield (%) | Reference |

| 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile | Formamide | 1-p-tolyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Not specified | [16] |

| 4-chloro-1-aryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | Hydrazine hydrate | 4-hydrazinyl-1-aryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | Not specified | [14] |

This compound-5-sulfonamides

The this compound nucleus is sufficiently activated to undergo electrophilic substitution reactions like chlorosulfonation.[10] This opens a pathway to this compound-5-sulfonamide derivatives, which have been investigated for their potent anticancer activities, including the inhibition of cyclin-dependent kinases (CDKs).[6][18]

Experimental Protocol: Synthesis of N-substituted-2-thiouracil-5-sulfonamides

-

Chlorosulfonation. this compound (1) is heated with a mixture of chlorosulfonic acid and thionyl chloride at 120 °C to yield this compound-5-sulfonyl chloride (2).[6][18][19]

-

Sulfonamide Formation. The sulfonyl chloride (2) is then reacted with a variety of primary or secondary amines in a basic medium (e.g., pyridine in ethanol) to afford the corresponding sulfonamide derivatives.[6][10]

-

Work-up and Purification. The reaction mixture is typically poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to give the pure product.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| This compound | 1) Chlorosulfonic acid, 120 °C; 2) Substituted amines, Pyridine | N-substituted-1,2,3,4-tetrahydro-4-oxo-2-thioxopyrimidine-5-sulfonamides | Good | [10][18] |

Conclusion

This compound stands out as a privileged scaffold in heterocyclic and medicinal chemistry. Its inherent reactivity and multiple functionalization points allow for the efficient synthesis of diverse and complex heterocyclic systems. The derivatives, particularly fused pyrimidines like thiazolo[3,2-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, continue to be a rich source of compounds with significant therapeutic potential. The synthetic routes outlined in this guide provide a robust framework for researchers and drug development professionals to explore this versatile precursor further, paving the way for the discovery of novel bioactive agents.

References

- 1. preprints.org [preprints.org]

- 2. Synthesis and Biological Activities of Some Metal Complexes of this compound and Its Derivatives: A Review | MDPI [mdpi.com]

- 3. The synthesis of this compound and its precautions_Chemicalbook [chemicalbook.com]

- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiouracil: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Novel this compound-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Physicochemical Properties of 2-Thiouracil: An In-depth Technical Guide for Drug Design

For Immediate Release

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Thiouracil, a molecule of significant interest in drug design and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and an exploration of its relevant biological signaling pathways.

Introduction

This compound is a sulfur-containing pyrimidine analog of uracil, recognized for its therapeutic applications, notably as an antithyroid agent.[1] Its efficacy and potential for derivatization in drug discovery programs are intrinsically linked to its physicochemical characteristics. Understanding properties such as solubility, lipophilicity, and ionization state is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and target engagement. This guide synthesizes key data and methodologies to support the rational design of novel therapeutics based on the this compound scaffold.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a clear basis for comparison and in silico modeling.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H4N2OS | [2] |

| Molar Mass | 128.15 g/mol | [3] |

| Melting Point | >300 °C (with decomposition) | [4][5] |

| Appearance | White to pale cream-colored crystalline powder | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | 0.5 g/L | [4] |

| 1 M NaOH | 50 mg/mL | |

| DMSO | 55 mg/mL (with sonication) | [6] |

| Ethanol | < 1 mg/mL | [6] |

| Ether | Practically insoluble | [1] |

Table 3: Ionization and Lipophilicity of this compound

| Property | Value | Reference(s) |

| pKa | 7.46 (Uncertain) | [4] |

| Calculated logP | -0.3 | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of this compound and its analogs are provided below. These protocols are foundational for generating reliable and reproducible data in a drug discovery setting.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[7][8]

Materials:

-

This compound powder

-

Distilled or deionized water

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound powder (to ensure a saturated solution) into a glass vial.

-

Equilibration: Add a precise volume of water to the vial. Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve. This concentration represents the aqueous solubility.

-

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound by monitoring pH changes upon the addition of a titrant.[9][10]

Materials:

-

This compound

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water. Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Acidification: If determining the pKa of a potential basic group, acidify the solution to a low pH (e.g., pH 2) with 0.1 M HCl.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

-

Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)

The shake-flask method is the traditional and a reliable technique for measuring the lipophilicity of a compound.[11][12][13]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glassware (e.g., centrifuge tubes with screw caps)

-

Shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in either the aqueous or the octanol phase. Add a known volume of the other phase.

-

Equilibration: Tightly cap the container and shake it gently for a sufficient time (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure a clear separation of the aqueous and octanol layers.

-

Quantification:

-

Carefully withdraw aliquots from both the aqueous and the octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its derivatives are a direct consequence of their interaction with specific biological pathways. The following diagrams, generated using the DOT language, illustrate key signaling cascades influenced by this compound.

Inhibition of Thyroid Hormone Synthesis

This compound's primary mechanism as an antithyroid drug involves the inhibition of thyroperoxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[14][15] It interferes with the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound has been identified as a selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. It antagonizes the tetrahydrobiopterin (BH4)-induced dimerization of nNOS, which is essential for its catalytic activity. This inhibition is competitive and interferes with substrate binding.

Downregulation of Wnt/β-catenin Signaling Pathway

A conjugate of thiouracil has been demonstrated to induce autophagy in human breast cancer cells through the downregulation of the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its inhibition represents a potential anti-cancer strategy.

Conclusion

The data and protocols presented in this technical guide underscore the importance of a thorough physicochemical characterization of this compound and its derivatives in the context of drug design. The provided quantitative data serves as a valuable resource for computational modeling and lead optimization. Furthermore, the detailed experimental protocols offer a standardized approach to generating high-quality, reproducible data. The elucidation of its interactions with key signaling pathways provides a mechanistic basis for its therapeutic effects and opens avenues for the design of novel modulators with improved efficacy and selectivity. This guide aims to facilitate further research and development efforts centered on this versatile and pharmacologically significant scaffold.

References

- 1. Thiouracil and triazole conjugate induces autophagy through the downregulation of Wnt/β‐catenin signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt/beta-catenin signaling: components, mechanisms, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Wnt/β-Catenin Signaling: Components, Mechanisms, and Diseases: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. cusabio.com [cusabio.com]

- 13. This compound deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2-Thiouracil in Brassicaceae: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the natural occurrence of 2-thiouracil in plant species belonging to the Brassicaceae family. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current scientific understanding, analytical methodologies, and the biosynthetic context of this intriguing compound.

Introduction: The Duality of this compound

This compound is a sulfur-containing analogue of the pyrimidine base uracil. Historically, it and its derivatives have been utilized as antithyroid drugs to treat hyperthyroidism by inhibiting the thyroid peroxidase enzyme.[1] However, its use in livestock as a growth promoter has been banned in many regions, including the European Union, due to concerns about potential adverse health effects and consumer fraud from water retention in meat.[2]

Intriguingly, low levels of this compound are naturally present in various species of the Brassicaceae family, which includes a wide array of common vegetables and feed crops such as broccoli, cauliflower, cabbage, kale, and rapeseed.[2] This natural occurrence has significant implications for food safety, animal husbandry, and regulatory science, as it can lead to the unintended presence of this compound in the food chain. Understanding the origins, concentration, and analysis of endogenous this compound in these plants is therefore of critical importance.

Quantitative Analysis of this compound in Brassicaceae

While the presence of this compound in Brassicaceae is qualitatively established, specific quantitative data across different species and cultivars remains sparse in publicly available literature. Most quantitative efforts have been directed at detecting this compound in animal products resulting from the consumption of Brassicaceae-rich feed. The data that is available is often in the context of animal feed, particularly rapeseed meal, a common component in livestock diets.

Table 1: Reported Concentrations of this compound in Animal Feed and Resulting Biological Samples

| Sample Matrix | Species/Source | Concentration Range | Analytical Method | Reference(s) |

| Rapeseed Meal | Brassica napus | Not specified in direct measurements of the meal itself, but its inclusion in feed is linked to the urinary concentrations below. | Inferred from animal studies | [3] |

| Bovine Urine | Cattle fed rapeseed-supplemented diet | Up to 3.61 µg/L | LC-MS/MS | [3] |

| Bovine Urine | Calves fed diet exceeding recommended rapeseed dose | 1.55 - 20.95 µg/L | LC-MS/MS | [4] |

| Porcine Fecal Suspensions (in vitro digestion with rapeseed) | Sows | 33.4 - 80.5 ng/g of rapeseed | LC-MS/MS | [5] |

| Porcine Fecal Suspensions (in vitro digestion with rapeseed) | Gilts | 3.3 - 16.5 ng/g of rapeseed | LC-MS/MS | [5] |

Note: The concentrations in animal-derived samples are influenced by the animal's metabolism and are an indirect indicator of the presence of this compound or its precursors in the feed.

Experimental Protocols for this compound Analysis

The gold standard for the detection and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. While detailed protocols for plant matrices are not extensively published, the principles of extraction and analysis can be adapted from methodologies used for animal tissues and feed.

General Principles of Sample Preparation and Extraction

The extraction of this compound from a complex plant matrix involves separating the analyte from interfering substances. A generalized workflow is as follows:

-

Homogenization: The plant material is first homogenized to ensure a representative sample and to increase the surface area for extraction.

-

Solvent Extraction: A suitable solvent, often a polar organic solvent like acetonitrile or methanol, is used to extract this compound from the homogenized sample.

-

Clean-up: The crude extract is then purified to remove matrix components that could interfere with the LC-MS/MS analysis. This can be achieved through techniques such as solid-phase extraction (SPE).

Example Protocol: LC-MS/MS for Thiouracils in Bovine Urine (Adaptable for Plant Matrices)

The following protocol, developed for bovine urine, outlines the key steps that can be adapted for the analysis of this compound in Brassicaceae.

3.2.1 Sample Preparation and Extraction

-

Stabilization: Acidification of the sample can improve the stability of this compound.[3]

-

Derivatization: To improve chromatographic retention and detection, thiouracils can be derivatized, for example, with 3-iodobenzyl bromide.

-

Clean-up: The derivatized sample is passed through a solid-phase extraction cartridge (e.g., a divinylbenzene-N-vinylpyrrolidone copolymer cartridge) to remove impurities.[6]

3.2.2 LC-MS/MS Analysis

-

Chromatography: The purified extract is injected into a liquid chromatograph, typically with a C18 column, for separation.

-

Mass Spectrometry: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in a specific mode (e.g., Multiple Reaction Monitoring) to ensure high selectivity for this compound and its derivatives.

The following diagram illustrates a generalized workflow for the analysis of this compound.

Biosynthesis and Metabolic Pathways

The precise biosynthetic pathway of this compound in Brassicaceae species has not been fully elucidated in the available scientific literature. However, it is widely accepted that the presence of this compound is linked to the metabolism of glucosinolates, a class of sulfur-containing secondary metabolites characteristic of this plant family.

When plant tissues are damaged (e.g., by chewing or cutting), the enzyme myrosinase comes into contact with glucosinolates, initiating a hydrolysis reaction. This reaction produces various breakdown products, including isothiocyanates, thiocyanates, and nitriles. It is hypothesized that this compound may be formed as a downstream product of this glucosinolate degradation pathway, potentially through the action of other plant enzymes or even microbial activity on the plant material.

The diagram below illustrates the proposed relationship between glucosinolate metabolism and the potential formation of this compound.

Conclusion and Future Directions

The natural occurrence of this compound in Brassicaceae species is a topic of growing importance in food science and regulatory affairs. While its presence is confirmed, there is a clear need for further research to:

-

Quantify this compound levels across a wider range of Brassicaceae species and cultivars under various growing and storage conditions.

-

Develop and validate standardized analytical protocols specifically for the extraction and quantification of this compound from plant matrices.

-